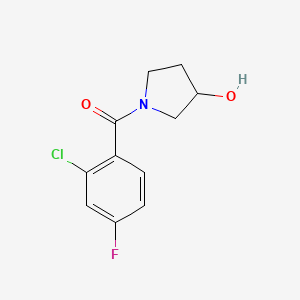

1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol

Vue d'ensemble

Description

“1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H11ClFNO2 and a molecular weight of 243.66 g/mol. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

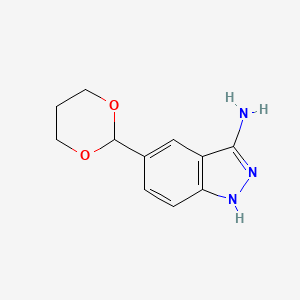

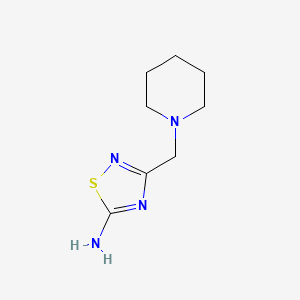

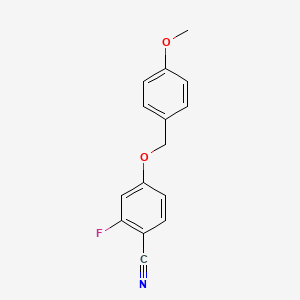

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a benzoyl group with chlorine and fluorine substituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available sources. Its molecular formula is C11H11ClFNO2 and it has a molecular weight of 243.66 g/mol.

Applications De Recherche Scientifique

Chimie Médicinale : Conception Ciblée de Médicaments

Le cycle pyrrolidine, une structure centrale dans 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol, est un échafaudage polyvalent dans la découverte de médicaments . Il est utilisé pour créer des composés ayant une activité biologique sélective. La capacité du composé à se lier à des protéines spécifiques peut être mise à profit pour concevoir des médicaments à action ciblée, tels que des inhibiteurs d'enzymes ou de récepteurs spécifiques impliqués dans les voies de maladies.

Biotechnologie : Études d'Inhibition Enzymatiques

Dans la recherche biotechnologique, ce composé pourrait être utilisé pour étudier l'inhibition enzymatique . Ses caractéristiques structurales lui permettent d'interagir avec diverses enzymes, ce qui peut être utile pour comprendre le mécanisme d'action d'outils biotechnologiques potentiels ou dans le développement de nouvelles méthodes pour contrôler les processus biologiques.

Science des Matériaux : Synthèse de Matériaux Avancés

La structure chimique de This compound pourrait être utilisée dans la synthèse de matériaux avancés . Sa structure moléculaire pourrait contribuer au développement de nouveaux polymères ou revêtements ayant des propriétés spécifiques, comme une durabilité accrue ou une résistance chimique.

Science de l'Environnement : Dégradation des Polluants

Ce composé pourrait trouver des applications en science de l'environnement, en particulier dans la dégradation des polluants . Sa réactivité chimique pourrait être mise à profit pour décomposer les substances nocives dans l'environnement, contribuant ainsi aux efforts de biorémediation ou au développement de technologies de traitement des déchets plus efficaces.

Chimie Analytique : Chromatographie et Spectroscopie

En chimie analytique, This compound pourrait être utilisé comme étalon ou réactif dans les méthodes chromatographiques et spectroscopiques . Ses propriétés spectrales uniques peuvent aider à l'identification et à la quantification précises de substances dans des mélanges complexes.

Pharmacologie : Modélisation Pharmacocinétique

Les caractéristiques du composé le rendent adapté aux études de modélisation pharmacocinétique . Les chercheurs peuvent l'utiliser pour comprendre comment les médicaments ayant des structures similaires sont absorbés, distribués, métabolisés et excrétés dans l'organisme, ce qui est crucial pour le développement de médicaments.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to certain proteins or enzymes can result in significant biochemical changes within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can also result in alterations in cellular function, which are important to consider in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the normal metabolic processes within the cell, leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can also impact its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its biochemical interactions and overall cellular effects .

Propriétés

IUPAC Name |

(2-chloro-4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO2/c12-10-5-7(13)1-2-9(10)11(16)14-4-3-8(15)6-14/h1-2,5,8,15H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXVAVDTJAANME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

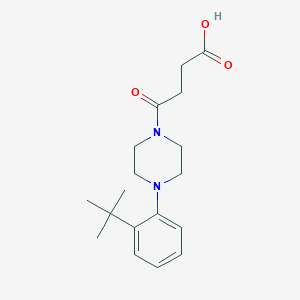

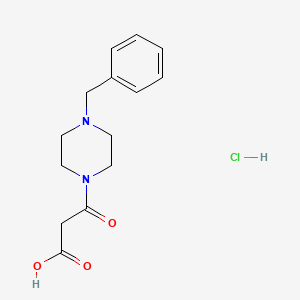

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)

![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)

![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)

![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)